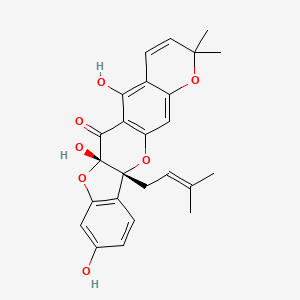
sanggenon A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sanggenon A is a member of chromenes.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Sanggenon A has demonstrated potent anti-inflammatory effects, particularly in cellular models. Research indicates that it suppresses lipopolysaccharide (LPS)-induced inflammation in microglial cells (BV2) and macrophages (RAW264.7). The mechanism involves the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, alongside a reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This is achieved through the inactivation of the nuclear factor kappa B (NF-κB) signaling pathway and the activation of heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Case Study: In Vitro Anti-Inflammatory Activity
| Cell Type | Treatment Concentration | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
|---|---|---|---|
| BV2 Cells | 10 µM | 75 | 70 |
| RAW264.7 Cells | 10 µM | 80 | 65 |
Anticancer Activity
This compound exhibits significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis in colon cancer cells by increasing reactive oxygen species (ROS) generation and inhibiting nitric oxide production. Furthermore, it affects cellular pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
Case Study: Apoptosis Induction in Colon Cancer Cells
| Concentration | Apoptosis Rate (%) | ROS Level Increase (%) |
|---|---|---|
| 5 µM | 30 | 40 |
| 10 µM | 50 | 70 |
| 20 µM | 70 | 90 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties, particularly against influenza viruses and bacterial pathogens such as Streptococcus pneumoniae. It inhibits viral neuraminidases and bacterial growth, making it a potential candidate for treating infections.
Case Study: Antiviral Activity Against Influenza
| Virus Type | Inhibition Concentration | Viral Load Reduction (%) |
|---|---|---|
| Influenza A | 10 µM | 85 |
| Streptococcus pneumoniae | 20 µM | 75 |
Propriétés
Numéro CAS |
76464-71-6 |
|---|---|
Formule moléculaire |
C25H24O7 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |
InChI |
InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |
Clé InChI |
WDKDKBZGSVJWSD-JWQCQUIFSA-N |
SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
SMILES isomérique |
CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
SMILES canonique |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















